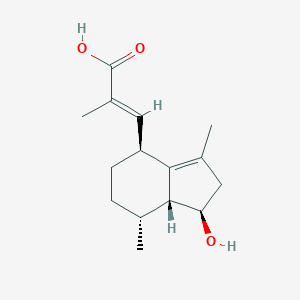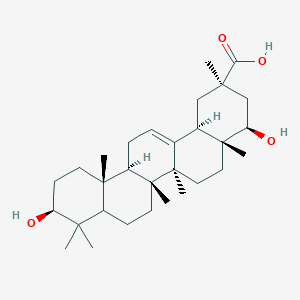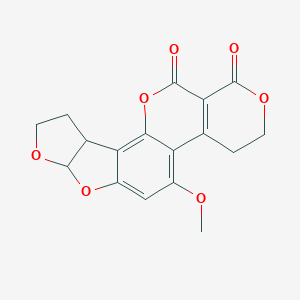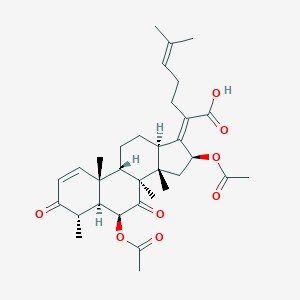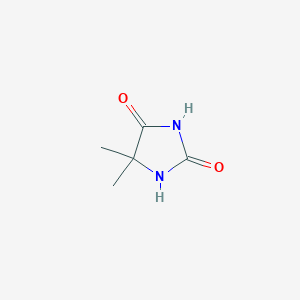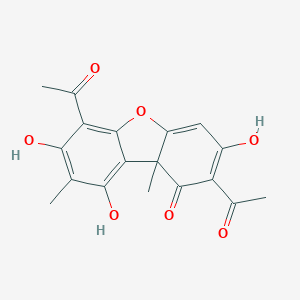
(+)-Usnic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Usnic acid is a naturally occurring dibenzofuran derivative found in several lichen species. It was first isolated by the German scientist W. Knop in 1844 and has since been identified in many genera of lichens, including Usnea, Cladonia, Hypotrachyna, Lecanora, Ramalina, Evernia, Parmelia, and Alectoria . This compound is known for its yellow color and bitter taste and exists in both D- and L-forms as well as a racemic mixture . D-Usnic acid has been extensively studied due to its diverse pharmacological activities, including antimicrobial, antitumor, antiviral, and antiparasitic properties .
Preparation Methods
The primary method for preparing D-Usnic acid involves the extraction of lichens with organic solvents, followed by precipitation or recrystallization of the target product from the extract . D-Usnic acid is readily soluble in benzene, chloroform, pentyl alcohol, and glacial acetic acid . Industrial production methods often involve optimizing extraction conditions using techniques such as heat reflux extraction, shaking extraction, and ultrasound-assisted extraction . These methods aim to maximize yield and purity while minimizing the use of harmful solvents.
Chemical Reactions Analysis
D-Usnic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-Usnic acid can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
D-Usnic acid has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of D-Usnic acid involves disruption of mitochondrial function, changes in oxidative stress, and induction of cell death . It acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and leading to decreased ATP production . This disruption triggers oxidative stress and apoptosis in cells. D-Usnic acid also targets specific enzymes and pathways involved in cell survival and proliferation, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
D-Usnic acid is unique among lichen metabolites due to its diverse biological activities and structural complexity. Similar compounds include other dibenzofuran derivatives such as L-Usnic acid, which shares many of the same properties but differs in its optical activity . Other related compounds include depsides and depsidones, which are also produced by lichens and exhibit similar antimicrobial and antioxidant activities . D-Usnic acid stands out due to its higher potency and broader spectrum of biological activities .
Properties
CAS No. |
7562-61-0 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1 |
InChI Key |
WEYVVCKOOFYHRW-SFHVURJKSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O |
Key on ui other cas no. |
97889-91-3 |
Pictograms |
Irritant |
Synonyms |
2,6-Diacetyl-7,9-dihydroxy-8,9B-dimethyldibenzofuran-1,3(2H,9Bh)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



